Spiro[2.4]heptane
Description
Properties
CAS No. |
185-49-9 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
spiro[2.4]heptane |
InChI |
InChI=1S/C7H12/c1-2-4-7(3-1)5-6-7/h1-6H2 |
InChI Key |
HEMCGZPSGYRIOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The continuous-phase bisalkylation of cyclopentadiene with 1,2-dichloroethane represents a landmark method for spiro[2.4]heptane synthesis. As detailed in Organic Process Research & Development, this exothermic reaction employs methyltributylammonium chloride as a phase-transfer catalyst (PTC) under strongly alkaline conditions (30% NaOH). The process involves two sequential alkylation steps:
- Initial monoalkylation at the cyclopentadienyl anion’s nucleophilic site
- Intramolecular cyclization via displacement of the second chloride
Critical parameters include:
- Temperature control : A three-stage profile (−10°C → 0°C → 25°C) minimizes side reactions
- Residence time : 45 minutes in PTFE Raschig ring static mixers ensures complete conversion
- Molar ratio : 1:1.05 cyclopentadiene to 1,2-dichloroethane prevents oligomerization
Base-Mediated Cyclization of Substituted Cyclopentadienes
Substrate Scope and Limitations
Patent WO1997042143A1 discloses a generalized method using α-haloethylcyclopentadiene derivatives (Figure 2). Treatment with strong bases (e.g., KOtBu, LDA) induces dehydrohalogenation and subsequent [2+2] cycloaddition. Notable substrate adaptations include:
- Indene-based precursors : Enables annulated spiro compounds via norbornene-like transition states
- Heteroatom incorporation : Phosphorus or nitrogen substitutions at the cyclopentadienyl ring (e.g., 1-phospha-2,4-cyclopentadiene) yield heterospirocycles
However, steric hindrance from bulky substituents (e.g., tert-butyl groups) reduces cyclization efficiency by up to 40%, necessitating high-dilution conditions.
Solvent and Base Selection
Optimal results require aprotic solvents with high dielectric constants:
- Dimethylformamide (DMF) : Enhances anion stabilization but risks carbamate formation
- Tetrahydrofuran (THF) : Preferred for moisture-sensitive substrates (<10 ppm H2O)
Lithium-based bases outperform sodium/potassium analogs in stereoselectivity, achieving diastereomeric ratios of 4:1 for cis-fused products.
Palladium-Catalyzed Asymmetric Cycloaddition
Overcoming Functional Group Limitations
Recent advances (CN114426511A) utilize palladium complexes with BINAP ligands to construct chiral spiro[2.4]heptanes. The method employs vinylcyclopropanes and α,β-unsaturated carbonyls in a [3+2] cycloaddition (Figure 3), achieving enantiomeric excess (ee) up to 97%. Key innovations include:
- Ligand design : Electron-deficient BINAP derivatives suppress β-hydride elimination
- Additive effects : Silver hexafluoroantimonate (AgSbF6) enhances transmetallation rates
This approach tolerates ester, nitrile, and protected amine functionalities—groups previously incompatible with basic conditions.
Kinetic Resolution and Scale-Up
The catalytic system demonstrates substrate-directed kinetic resolution, enabling parallel synthesis of enantiomeric pairs from racemic vinylcyclopropanes. Pilot-scale trials (50 mmol) maintain 89% ee at 82% conversion, though catalyst loading (5 mol%) remains a cost barrier.
Enantioselective Double Allylic Alkylation
Proline-Based Catalysis
A 2020 study in Molecules details the synthesis of 5-azathis compound derivatives via double allylic alkylation. Using a proline-derived organocatalyst (Figure 4), the method achieves 95:5 enantiomeric ratios through:
- Transition-state control : Hydrogen bonding directs nucleophile approach
- Solvent tuning : Toluene/CH2Cl2 mixtures (7:3 v/v) optimize dielectric environment
Notably, this marks the first asymmetric synthesis of nitrogen-containing spiro[2.4]heptanes, though the protocol requires (−20°C) conditions and exhibits limited substrate generality.
Limitations and Derivatives
While the parent hydrocarbon isn’t directly accessible via this route, N-Boc-protected variants (e.g., 5-(tert-butoxycarbonyl)-5-azathis compound-6-carboxylic acid) serve as proline analogs in peptide synthesis. Scale-up beyond 10 g remains challenging due to cryogenic requirements.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of this compound oxides.
Reduction: Reduction reactions can yield this compound derivatives with different functional groups.
Substitution: Substitution reactions, particularly involving halogens, can produce a variety of this compound derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various This compound derivatives , such as this compound oxides, halogenated spiro[2.4]heptanes, and reduced this compound compounds .
Scientific Research Applications
Scientific Research Applications
Spiro[2.4]heptane-4-carboxylic acid serves as a building block in synthesizing complex organic molecules and studying reaction mechanisms. It is also employed in developing biologically active molecules, including potential pharmaceuticals, antiviral agents, and other therapeutic compounds .
Specific Applications:
- Organic Synthesis: this compound derivatives are used in synthesizing novel 2'-deoxy-guanine carbocyclic nucleosides with anti-hepatitis B virus activity . Radical-mediated cyclization is employed to furnish a spiro alcohol, which is further modified through glycosylation, deoxygenation, and deprotection to yield the target compound .
- Medicinal Chemistry: Spirocyclic compounds, including this compound derivatives, exhibit significant antimicrobial activity. Certain enantiomers of related compounds have demonstrated potent antibacterial effects, suggesting that the structural configuration of spiro compounds is crucial for their efficacy against microbial pathogens.
- GABA Receptor Interactions: Carboxylic acid-containing spiro compounds interact with gamma-aminobutyric acid receptors (GABAARs). These compounds possess high aqueous solubility and low cell toxicity, making them promising candidates for treating respiratory conditions. One such compound exhibited an affinity of 9 nM for GABAARs, leading to the relaxation of airway smooth muscle in experimental models.
- Anti-cancer Activity: Spirocyclic structures can interact with the Smoothened protein in the Hedgehog signaling pathway, indicating potential applications in cancer therapy. For instance, cyclopamine, a spiro compound, has demonstrated significant anticancer activity by inhibiting Hedgehog signaling.
- Material Science: this compound is used in creating novel materials with unique properties. Triangular all-metal aromatics, which may incorporate spirocyclic units, hold potential in coordination chemistry, catalysis, and material science .
Data Tables
| Compound Name | Biological Activity | IC50 Value (µM) | Affinity (nM) |
|---|---|---|---|
| This compound-4-carboxylic acid derivatives | Antimicrobial | Not specified | Not specified |
| GABAAR ligand derived from spiro compounds | Bronchodilation | Not specified | 9 |
| Cyclopamine | Hedgehog signaling pathway inhibitor | Not specified | Not specified |
Case Studies
- Antimicrobial Activity: A study analyzed the antimicrobial effects of different enantiomers of 7-amino-5-azathis compound derivatives. One enantiomer exhibited significantly higher antimicrobial potency than its counterpart, emphasizing the importance of stereochemistry in biological activity.
- GABAAR Binding: In vivo studies demonstrated that a GABAAR ligand derived from this compound showed effective bronchodilation in guinea pigs. The ligand's mechanism involved rapid binding to GABAARs, leading to muscle relaxation without adverse systemic effects.
- Anti-HBV Activity: A novel 2'-deoxy-guanine carbocyclic nucleoside constructed with a this compound core demonstrated moderate anti-HBV activity with an EC50 value of 0.12 ± 0.02 μM and showed no cytotoxicity against HepG2 cells up to 100 μM .
Mechanism of Action
The mechanism of action of spiro[2.4]heptane and its derivatives involves interactions with various molecular targets. For example, its biological activity can be attributed to its ability to inhibit specific enzymes or disrupt cellular processes. The exact pathways depend on the specific derivative and its target .
Comparison with Similar Compounds
Table 1: Key Structural and Thermodynamic Properties
Notes:
- Strain Energy : this compound exhibits higher strain (~58.5 kcal/mol) than spiropentane (~52.3 kcal/mol) due to the larger cyclopentane ring’s torsional strain .
- Ring Size vs. Stability : Spiro[3.3]heptane is less strained (~33.7 kcal/mol) due to its symmetric [3.3] configuration, making it suitable for liquid crystal applications .
- Pharmacological Relevance : this compound derivatives (e.g., bridged esters) show superior conformational restriction compared to spiro[2.5]octane in drug design, balancing potency and metabolic stability .
Chemical Reactivity
Ring-Opening Reactions
- This compound : Reacts with dichloroketene to form bicyclic ketones, enabling syntheses of complex scaffolds like bicyclo[3.3.0]octan-3-one .
- Spiro[3.3]heptane : Undergoes selective functionalization at bridgehead positions, useful for synthesizing glutamic acid analogs .
- Spiropentane : Prone to radical-initiated ring-opening, a trait exploited in high-energy fuel formulations .
Oxidation Behavior
Table 2: Bioactive Derivatives and Their Targets
Q & A
Basic Research Questions
Q. How can I interpret the ¹H and ¹³C NMR spectra of Spiro[2.4]heptane derivatives?
- Methodological Answer : Assigning NMR signals for spiro compounds requires analyzing coupling constants and spatial arrangements. For Spiro[2.4]heptadiene-4,6, selective decoupling experiments and first-order analysis of splitting patterns are critical. The "inner" and "outer" olefinic protons in the cyclopropane ring exhibit distinct chemical shifts due to anisotropic effects. For example, high-field protons are assigned to the "inner" position, while low-field signals correspond to the "outer" protons . Coupling constants between spiro carbon atoms and protons (e.g., ) should be calculated using selective irradiation techniques to resolve overlapping peaks .
Q. What synthetic routes are available for this compound derivatives?
- Methodological Answer : Key methods include cyclopropanation of bicyclic precursors (e.g., dichloroketene addition to cyclopentene derivatives) and spiroannulation via epoxide ring-opening reactions. For instance, reacting 3-(5-ethoxyhept-1-yl)cyclopentene with dichloroketene yields bicyclic intermediates, which are further functionalized using trimethylsulfonium iodide to form spiro-oxirane derivatives . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts like regioisomers .
Q. How do I characterize the thermodynamic properties of this compound?
- Methodological Answer : Gas-phase enthalpy of formation () and boiling points can be determined via calorimetry and vapor pressure measurements. For Spiro[2.4]hepta-4,6-diene, is reported as 238 kJ/mol, with a boiling point of 330.2 K at 0.133 bar. Computational methods (e.g., DFT) validate experimental data by modeling strain energy in the spirocyclic system .
Advanced Research Questions
Q. How can discrepancies in NMR spectral assignments for this compound derivatives be resolved?
- Methodological Answer : Contradictions arise from misassignments of "inner" vs. "outer" protons or carbon atoms. To resolve this, use 2D NMR techniques (e.g., HSQC, HMBC) to correlate protons with adjacent carbons. For example, in Spiro[2.4]heptadiene-4,6, prior misassignments of C5 and C6 were corrected by comparing experimental data with computational predictions of chemical shifts . Cross-referencing with analogous systems (e.g., thiophene or selenophene derivatives) also aids in validation .
Q. What experimental designs minimize conformational bias in spirocyclic compound synthesis?
- Methodological Answer : Conformational flexibility in spiro systems can lead to multiple reaction pathways. To mitigate this, employ steric hindrance (e.g., bulky tert-butoxycarbonyl groups) or chiral auxiliaries to enforce specific ring geometries. For instance, (7S)-5-azathis compound derivatives were synthesized using enantioselective catalysis, confirmed by VCD spectroscopy and X-ray crystallography of brominated analogs . Statistical analysis (e.g., NOE experiments) quantifies preferred conformers .
Q. How does spiro ring size affect biological activity in drug discovery?
- Methodological Answer : Smaller rings (e.g., this compound) impose greater torsional strain, which can enhance binding affinity but reduce metabolic stability. In GPR40 agonist studies, this compound derivatives showed comparable potency to larger rings (e.g., spiro[2.5]octane) but required structural optimization (e.g., fluorination) to improve pharmacokinetic profiles . Use molecular docking to predict interactions with target proteins and SAR studies to balance activity and stability .
Q. What strategies address reproducibility challenges in spiro compound synthesis?
- Methodological Answer : Document reaction parameters rigorously (e.g., solvent purity, catalyst loading) and validate intermediates via LC-MS or IR spectroscopy. For example, inconsistencies in dichloroketene cycloaddition yields were traced to trace moisture in reagents, which was mitigated by anhydrous conditions . Peer-reviewed protocols (e.g., Journal of Magnetic Resonance) provide standardized methodologies for spectral data acquisition .
Data Analysis & Reporting
Q. How should researchers handle contradictory data in spiro compound publications?
- Methodological Answer : Perform meta-analyses of published datasets (e.g., NMR chemical shifts, synthetic yields) to identify outliers. For Spiro[2.4]heptadiene-4,6, conflicting assignments were reconciled by re-evaluating original spectra against updated computational models . Use platforms like the NIST Chemistry WebBook to cross-validate thermodynamic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
